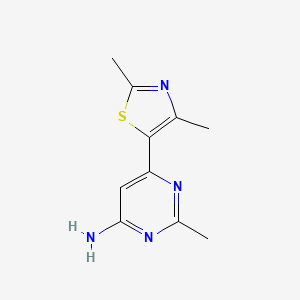

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine

Description

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features both a thiazole and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-5-10(15-7(3)12-5)8-4-9(11)14-6(2)13-8/h4H,1-3H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXJXXGTSRJSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine typically involves the formation of the thiazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrimidine ring can then be constructed through a series of condensation reactions involving suitable precursors such as amidines or guanidines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

Case Study:

In a study published in PubMed, it was found that thiazole derivatives effectively inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The compound's ability to modulate G1-S transition and DNA synthesis initiation was highlighted as a mechanism for its anticancer effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known for their efficacy against various bacterial strains and fungi.

Case Study:

A comparative study on the antimicrobial activities of thiazole-based compounds demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of microbial cell wall synthesis .

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclin-dependent kinase | Competitive | 0.45 |

| Dipeptidyl peptidase IV | Non-competitive | 1.30 |

This table summarizes the inhibition activities observed in various studies, indicating the potential for therapeutic uses in metabolic disorders .

Neuroprotective Effects

Recent studies have suggested neuroprotective properties associated with thiazole derivatives.

Case Study:

Research published in Neuroscience Letters reported that a related thiazole compound demonstrated protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethyl-1,3-thiazole: Shares the thiazole ring but lacks the pyrimidine ring.

2-Methylpyrimidin-4-amine: Contains the pyrimidine ring but lacks the thiazole ring.

Uniqueness

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is unique due to the presence of both the thiazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these rings.

Biological Activity

Overview

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound notable for its dual thiazole and pyrimidine structure. This unique configuration positions it as a candidate for various biological activities, including potential therapeutic applications in medicinal chemistry.

The compound has the following chemical identifiers:

- IUPAC Name : this compound

- CAS Number : 2092278-98-1

- Molecular Formula : C10H12N4S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it can inhibit certain enzymes by binding to their active sites and modulating receptor activity on cell surfaces, which may alter signal transduction pathways and cellular responses.

Biological Activities

The following sections summarize the biological activities reported for this compound:

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, thiazole derivatives have shown promising activity against viruses such as Hepatitis C Virus (HCV) and HIV due to their ability to inhibit viral replication in vitro .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies have demonstrated that related thiazole-pyrimidine compounds can induce cytotoxicity in various cancer cell lines. For instance, structural modifications in thiazole derivatives were found to enhance their anticancer potency significantly .

Anti-inflammatory Effects

In vitro studies have indicated that pyrimidine derivatives can suppress the activity of cyclooxygenase enzymes (COX), which are involved in inflammation. The IC50 values for related compounds suggest that they could be effective anti-inflammatory agents .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same chemical class as this compound:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups on the thiazole ring enhances biological activity. Modifications at specific positions on the pyrimidine ring also play a crucial role in determining the efficacy of these compounds against various biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.